

An In-Depth Technical Guide to 3-Chloro-N-(1-phenylethyl)propanamide

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Compound of Interest

Compound Name: 3-Chloro-N-(1-phenylethyl)propanamide

CAS No.: 80364-90-5

Cat. No.: B1364178

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of **3-Chloro-N-(1-phenylethyl)propanamide**, a chiral amide with potential applications in organic synthesis and drug discovery. This document delves into its chemical structure, synthesis, physicochemical properties, and reactivity. It further explores its predicted spectroscopic characteristics and outlines essential safety and handling protocols. The guide is intended to serve as a foundational resource for researchers and scientists engaged in the exploration of novel chemical entities and their potential therapeutic applications.

Introduction

3-Chloro-N-(1-phenylethyl)propanamide is a synthetic organic compound featuring a chiral center, an amide linkage, and a reactive chloro group. Its structure, combining a phenylethylamine moiety with a functionalized acyl chain, makes it an intriguing candidate for further investigation in medicinal chemistry and as a building block in asymmetric synthesis. The presence of the chlorine atom provides a handle for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities and the creation of a library of derivatives for biological screening. This guide aims to consolidate the known and predicted properties of this compound, providing a solid framework for future research and development.

Chemical and Physical Properties

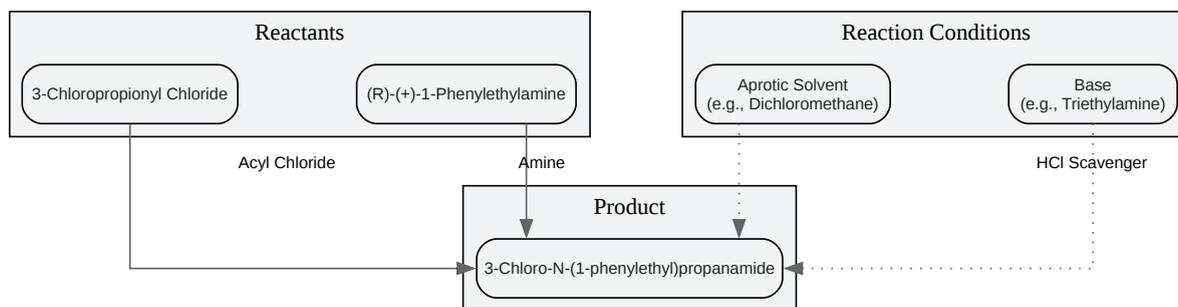
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The following table summarizes the key known and predicted properties of **3-Chloro-N-(1-phenylethyl)propanamide**.

Property	Value	Source
CAS Number	80364-90-5	[1]
Molecular Formula	C ₁₁ H ₁₄ ClNO	[1]
Molecular Weight	211.69 g/mol	[1]
Boiling Point	381.6 °C at 760 mmHg (Predicted)	
Density	1.115 g/cm ³ (Predicted)	
Appearance	Predicted to be a solid or liquid at room temperature.	
Solubility	Expected to be soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate.	General
LogP	2.88 (Predicted)	[1]

Synthesis of 3-Chloro-N-(1-phenylethyl)propanamide

The synthesis of **3-Chloro-N-(1-phenylethyl)propanamide** is most practically achieved through the nucleophilic acyl substitution reaction between 3-chloropropionyl chloride and (R)-(+)- α -methylbenzylamine (also known as (R)-(+)-1-phenylethylamine) or its (S)-enantiomer. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

Diagram 1: Synthesis of **3-Chloro-N-(1-phenylethyl)propanamide**



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Caption: General schematic for the synthesis of **3-Chloro-N-(1-phenylethyl)propanamide**.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on standard amide synthesis methodologies. Optimization may be required to achieve the highest yield and purity.

Materials:

- 3-Chloropropionyl chloride
- (R)-(+)-1-Phenylethylamine (or the S-enantiomer)
- Anhydrous dichloromethane (DCM)
- Triethylamine (TEA) or another suitable non-nucleophilic base
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and magnetic stirrer

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-(+)-1-phenylethylamine (1.0 eq) in anhydrous DCM.
- Cool the solution to 0 °C using an ice bath.
- Slowly add triethylamine (1.1 eq) to the stirred solution.
- In a separate flask, prepare a solution of 3-chloropropionyl chloride (1.05 eq) in anhydrous DCM.
- Add the 3-chloropropionyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
- Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- The crude product may be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

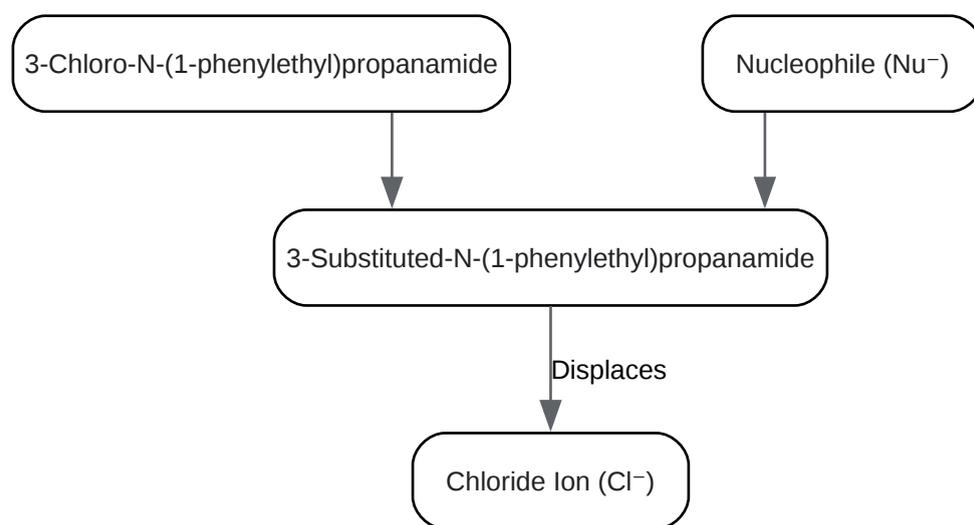
Chemical Reactivity

The chemical reactivity of **3-Chloro-N-(1-phenylethyl)propanamide** is primarily dictated by the electrophilic nature of the carbon atom bearing the chlorine and the nucleophilic and basic properties of the amide group.

Reactivity of the Chloro Group

The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for a variety of substitution reactions to introduce new functional groups.

Diagram 2: Nucleophilic Substitution at the 3-Position



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Caption: General representation of nucleophilic substitution.

Common nucleophiles that can be employed include:

- Azides: To introduce an azido group, which can be further reduced to an amine or used in click chemistry.
- Amines: To form diamine structures.
- Thiols: To create thioethers.
- Cyanides: For the introduction of a nitrile group, which can be hydrolyzed to a carboxylic acid.
- Hydroxide: To form the corresponding 3-hydroxy derivative.

Reactivity of the Amide Group

The amide bond is generally stable due to resonance delocalization. However, it can undergo hydrolysis under strong acidic or basic conditions to yield 3-chloropropanoic acid and 1-phenylethylamine. Reduction of the amide carbonyl group can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH_4) to afford the corresponding amine.

Predicted Spectroscopic Data

While experimental spectra for **3-Chloro-N-(1-phenylethyl)propanamide** are not readily available in public databases, its spectroscopic features can be predicted based on the analysis of its functional groups and comparison with analogous structures.

^1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments.

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity
Aromatic (C_6H_5)	7.2 - 7.4	Multiplet
Amide (N-H)	6.0 - 8.0	Broad singlet
Methine (CH-Ph)	5.1 - 5.3	Quintet
Methylene ($\text{CH}_2\text{-Cl}$)	3.7 - 3.9	Triplet
Methylene ($\text{CH}_2\text{-CO}$)	2.6 - 2.8	Triplet
Methyl (CH_3)	1.4 - 1.6	Doublet

^{13}C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Atom	Predicted Chemical Shift (δ , ppm)
Carbonyl (C=O)	169 - 172
Aromatic (C ₆ H ₅)	125 - 145
Methine (CH-Ph)	48 - 52
Methylene (CH ₂ -Cl)	40 - 44
Methylene (CH ₂ -CO)	38 - 42
Methyl (CH ₃)	20 - 24

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the key functional groups.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch	3300 - 3500	Medium
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Medium
C=O Stretch (Amide I)	1630 - 1680	Strong
N-H Bend (Amide II)	1510 - 1570	Strong
C-Cl Stretch	600 - 800	Medium

Mass Spectrometry

In mass spectrometry, the molecule is expected to fragment in a predictable manner. The molecular ion peak (M⁺) would be observed at m/z 211 (for ³⁵Cl) and 213 (for ³⁷Cl) in an approximate 3:1 ratio. Common fragmentation pathways would likely involve cleavage of the amide bond and loss of the chloroethyl group.

Potential Applications and Biological Activity

While specific biological data for **3-Chloro-N-(1-phenylethyl)propanamide** is limited, the structural motifs present suggest several avenues for investigation.

- **Drug Discovery:** The phenylethylamine scaffold is present in numerous biologically active compounds, including neurotransmitters and pharmaceuticals. The N-acyl modification and the presence of a reactive chloro group allow for the generation of a diverse library of compounds for high-throughput screening against various biological targets.
- **Asymmetric Synthesis:** As a chiral molecule, it can be used as a starting material or an intermediate in the synthesis of other enantiomerically pure compounds.
- **Cytotoxicity Studies:** N-phenylethyl-benzamide derivatives have shown moderate nonselective cytotoxic activity against some cancer cell lines[2]. This suggests that **3-Chloro-N-(1-phenylethyl)propanamide** and its derivatives could be explored for their potential anticancer properties.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling **3-Chloro-N-(1-phenylethyl)propanamide**. Although a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines for handling chlorinated organic amides should be followed.

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- **Handling:** Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
- **Disposal:** Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

3-Chloro-N-(1-phenylethyl)propanamide is a chiral molecule with a combination of functional groups that make it a valuable subject for further research. Its synthesis is straightforward, and its reactivity allows for the creation of a wide range of derivatives. While specific biological data is currently lacking, its structural similarity to other bioactive compounds suggests potential for applications in drug discovery. This technical guide provides a solid foundation of its basic properties to aid researchers in their future investigations of this promising compound.

References

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